dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl and phenyl group, and a dihydropyridine ring substituted with dimethyl and dicarboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multi-step process involving the Hantzsch reaction. The Hantzsch reaction is a well-known method for synthesizing dihydropyridines and involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. In this case, the specific reactants would include 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate .
Chemical Reactions Analysis
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of the pyrazole ring and methoxyphenyl group in this compound provides it with unique chemical properties and potential biological activities .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
Biological Activity
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DMPD) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies that explore the biological properties of DMPD, including its anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
DMPD is characterized by a complex molecular structure featuring a dihydropyridine core and pyrazole moiety. The compound's molecular formula is C27H27N3O5, with a molecular weight of approximately 473.53 g/mol. The dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological activity .
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including DMPD, exhibit significant antimicrobial properties. Studies have demonstrated that DMPD can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
DMPD has been shown to possess anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .
3. Anticancer Activity
DMPD has displayed promising anticancer properties in several studies. It has been tested against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating moderate to high potency against these cell lines .
Cell Line | IC50 Value (µg/mL) | Effect |
---|---|---|
A549 | 193.93 | Moderate cytotoxicity |
HT-29 | 208.58 | Moderate cytotoxicity |
HCT116 | 238.14 | Moderate cytotoxicity |
The biological activities of DMPD are attributed to its ability to interact with various molecular targets within cells. For instance, the presence of the pyrazole ring enhances the compound's ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation . Molecular docking studies suggest that DMPD binds effectively to target proteins associated with cancer progression and inflammation.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of DMPD, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights DMPD's potential as an adjunct therapy in lung cancer treatment.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of DMPD in a murine model of arthritis. Administration of DMPD resulted in reduced swelling and joint destruction compared to control groups, suggesting a promising therapeutic role in managing inflammatory diseases.
Properties
Molecular Formula |
C27H27N3O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27N3O5/c1-16-22(26(31)34-4)24(23(17(2)28-16)27(32)35-5)21-15-30(19-9-7-6-8-10-19)29-25(21)18-11-13-20(33-3)14-12-18/h6-15,24,28H,1-5H3 |
InChI Key |
JNSBJNBGFAPIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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